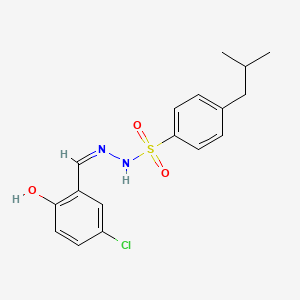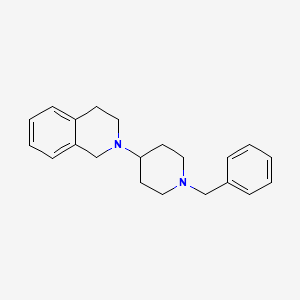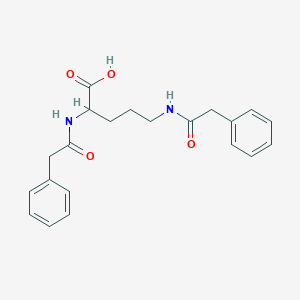![molecular formula C24H19ClN2O5 B6081480 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE](/img/structure/B6081480.png)
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a hexahydroquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in dimethylformamide in the presence of sodium hydroxide at 70–75°C.
Reduction and Functionalization: The intermediate product is then reduced with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine.
Coupling with Chlorophenyl Group: The final coupling step involves the reaction of the benzodioxole derivative with a chlorophenyl compound under appropriate conditions to form the desired hexahydroquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups into the benzodioxole or chlorophenyl rings.
科学研究应用
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzodioxole and quinoline derivatives.
Industry: The compound could be used in the development of new materials with unique properties.
作用机制
The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For instance, compounds containing benzodioxole moieties have been shown to interact with various enzymes and receptors, potentially modulating their activity . The hexahydroquinoline core may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
相似化合物的比较
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another compound with a benzodioxole ring, but with different substituents and properties.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-CHLOROPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a chlorophenyl group, and a hexahydroquinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c25-15-5-7-16(8-6-15)27-19-2-1-3-20(28)17(19)11-18(24(27)30)23(29)26-12-14-4-9-21-22(10-14)32-13-31-21/h4-11H,1-3,12-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRDBRKGZDTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6081409.png)

![2-{3-[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6081426.png)
![N-cyclooctyl-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6081433.png)
![1-{[2-(4-morpholinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6081435.png)
![3-[2-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one](/img/structure/B6081437.png)
![2-{4-[2-(2-chloro-4-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6081453.png)
![N-(2,6-diethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6081460.png)



![Cycloheptyl-[3-(4-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B6081493.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-2-azepanecarboxamide](/img/structure/B6081500.png)
![3-Benzhydryl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6081515.png)
